Biochemical Potency Benchmarking: Cbl-b-IN-1 vs. Clinical Candidate GRC 65327
In head-to-head cross-study comparisons, Cbl-b-IN-1 demonstrates significantly lower biochemical potency against Cbl-b compared to the clinical candidate GRC 65327. While Cbl-b-IN-1 achieves an IC50 of less than 100 nM in a TR-FRET-based ubiquitination assay [2], GRC 65327 exhibits a much more potent IC50 of 4 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay [1]. This 25-fold difference in potency (or greater, depending on the exact IC50 of Cbl-b-IN-1) underscores the critical need for careful selection: GRC 65327 is the superior choice for studies requiring maximal target engagement at low concentrations, whereas Cbl-b-IN-1 offers a tool with a distinct, well-documented potency range suitable for studies where moderate inhibition is preferred.
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | <100 nM |
| Comparator Or Baseline | GRC 65327: 4 nM |
| Quantified Difference | >25-fold difference (GRC 65327 is >25x more potent) |
| Conditions | TR-FRET assay (Cbl-b-IN-1) vs. HTRF assay (GRC 65327) |
Why This Matters
This quantifies the fundamental difference in target engagement, directly informing the choice between a potent clinical candidate and a more moderately potent tool compound for mechanistic studies.
- [1] Abstract 1025: GRC 65327, a novel small molecule selective Cbl-b inhibitor for solid tumors. J Immunother Cancer. 2024;12(Suppl 2):A1146. View Source
- [2] Zientara-Rytter, K., et al. Abstract 2548: Substrate binding, not phosphorylation, activates CBL poly-ubiquitination activity. Cancer Res. 2023;83(7_Supplement):2548. View Source
